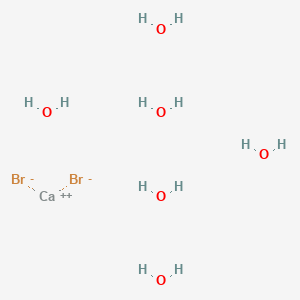

![molecular formula C15H20ClN3O4S B2915046 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride CAS No. 1177615-16-5](/img/structure/B2915046.png)

2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

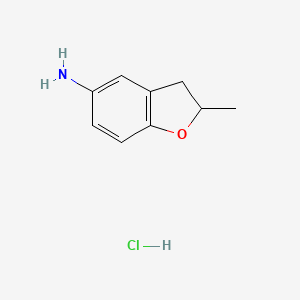

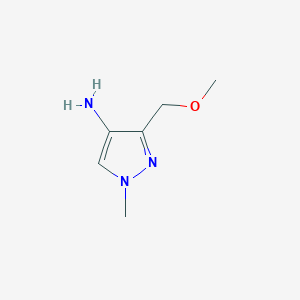

The compound appears to contain a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group, a common motif in medicinal chemistry . It also contains a 4-methylpiperazin-1-yl group, which is a common structural feature in many bioactive compounds .

Molecular Structure Analysis

The compound contains an isothiazole ring, which is a five-membered ring containing two heteroatoms, one of which is nitrogen and the other is sulfur . The presence of these heteroatoms can significantly influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

Isothiazoles are known to undergo a variety of chemical reactions, including oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Isothiazoles, for example, are typically polar and may have acidic or basic properties depending on the substituents on the ring .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Derivatives and Analogues

Research on compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride has been extensive, focusing on synthesizing derivatives and analogues for potential applications. For instance, a study presented the synthesis of a new series of 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine derivatives from 2-methylthiophene and phthalic anhydride, exploring intramolecular dehydration and Lewis acid-associated cyclization processes (Kohara, Tanaka, Kimura, Fujimoto, Yamamoto, & Arita, 2002).

Chemical Transformations and Reactions

The transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine highlighted the chemical versatility and potential for generating new scaffolds. This study showed how saccharin derivatives could undergo multiple chemical interconversions, suggesting a route for synthesizing novel compounds (Ashby, Griffiths, & Paton, 1978).

Structural Characterization and Analysis

The structural characterization of analgesic isothiazolopyridines of the Mannich base type, including X-ray analysis, has been crucial in understanding the molecular conformation and interactions that contribute to their activity. These studies provide insights into the design and synthesis of compounds with potential analgesic properties (Karczmarzyk & Malinka, 2008).

Pharmacological and Biological Activity

Biological Activity and Pharmacological Potential

Research into compounds with structures similar to this compound has also explored their biological activity. For example, studies on N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides have evaluated their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), demonstrating the potential for therapeutic applications (Zakharova, Brede, Gütschow, Kuznetsov, Zibinsky, Sieler, & Schulze, 2010).

作用機序

Target of Action

It is known that similar compounds have shown excellent binding affinities to a range of proteins .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to a broad spectrum of biological properties .

Result of Action

Similar compounds have been screened for their in vitro cytotoxic activity against various cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S.ClH/c1-16-8-10-17(11-9-16)14(19)6-7-18-15(20)12-4-2-3-5-13(12)23(18,21)22;/h2-5H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIONZDTRHJJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

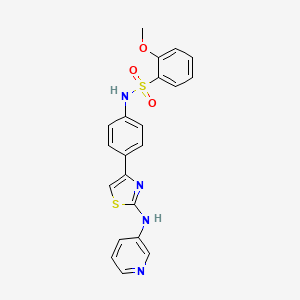

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

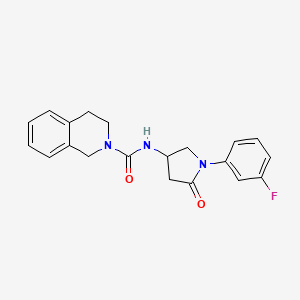

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

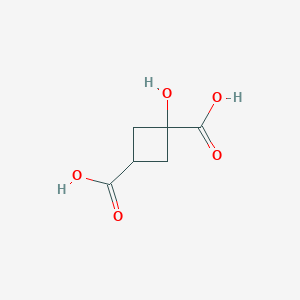

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)